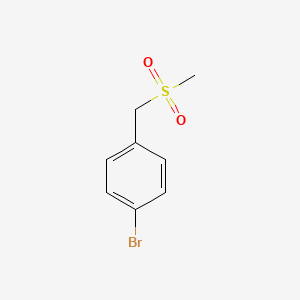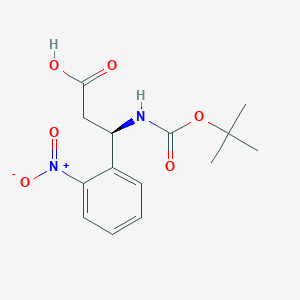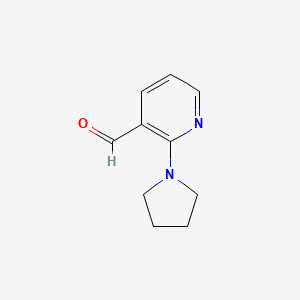
2-(1-Pyrrolidinyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Pyrrolidinyl)nicotinaldehyde is a compound that can be associated with the pyridine nucleotide cycle and is related to nicotinamide, a product of the degradation of pyridine nucleotides such as NAD and NADP . It is structurally related to various pyridine and pyrrolidine derivatives, which are often explored for their potential biological activities and as intermediates in the synthesis of pharmaceutical compounds.
Synthesis Analysis
The synthesis of related compounds involves several steps starting from basic pyridine structures. For instance, a hexahydropyrrolo[3,2-f]pyrindine skeleton, which is a tricyclic nicotine analogue, was constructed from a key intermediate via intramolecular azomethine ylide-alkene [3 + 2] cycloaddition . Another synthesis approach for a pyridine derivative involved a palladium-catalyzed cyanation/reduction sequence . Additionally, bridged nicotinates with pyridinophane skeletons were synthesized using a unique pyridine-formation reaction . These methods highlight the versatility and complexity of synthesizing pyridine-related compounds, which could be applicable to the synthesis of 2-(1-Pyrrolidinyl)nicotinaldehyde.
Molecular Structure Analysis
The molecular structure of 2-(1-Pyrrolidinyl)nicotinaldehyde would be expected to contain a pyridine ring attached to an aldehyde group and a pyrrolidine ring. The stereochemistry and conformation of such compounds are crucial, as evidenced by the synthesis of stereoisomers of pyrrolidinyl-benzodioxane derivatives, which showed varying affinities for the alpha4beta2 nicotinic acetylcholine receptor . The molecular structure directly influences the biological activity and interaction with biological targets.
Chemical Reactions Analysis
Compounds similar to 2-(1-Pyrrolidinyl)nicotinaldehyde can participate in various chemical reactions. For example, nicotinamide derivatives have been used as catalysts in the synthesis of 2-amino-3-cyanopyridines . The Claisen-Schmidt condensation was employed to synthesize pyridinyl analogues of dibenzylideneacetone, which displayed diverse biological activities . These reactions demonstrate the reactivity of the pyridine and pyrrolidine moieties in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1-Pyrrolidinyl)nicotinaldehyde would likely be influenced by its functional groups. For instance, the presence of the aldehyde group would contribute to its reactivity in condensation reactions . The pyrrolidine ring could affect the compound's solubility and stability, as seen in the synthesis of nicotinamide derivatives . The stereochemistry could also play a significant role in the compound's affinity for biological receptors .
Applications De Recherche Scientifique
Synthesis and Reactions
2-(1-Pyrrolidinyl)nicotinaldehyde plays a critical role in the synthesis of various heterocyclic compounds. For instance, it reacts with 2-cyanoethanethioamide to produce 2-cyano-3-pyridin-3-ylprop-2-enethioamide, which further reacts to yield 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. These compounds have significant potential in creating diverse heterocyclic compounds with potential applications in various fields including pharmaceuticals and material science (Attaby et al., 2007).
Biocatalysis and Redox Chemistry
In the field of biocatalysis and redox chemistry, 2-(1-Pyrrolidinyl)nicotinaldehyde derivatives, particularly nicotinamide cofactor analogues, are gaining interest. These analogues are used for hydride transfer in redox reactions, both enzymatic and chemical, due to their ability to mimic the natural redox coenzymes NAD+/NADH (Paul, Arends, & Hollmann, 2014).
Biochemical Evaluation
2-(1-Pyrrolidinyl)nicotinaldehyde derivatives have been extensively studied for their biochemical properties. One such study focused on nicotinamide derivatives, which found that these compounds exhibit similar functions and characteristics to the natural NADH. This similarity is crucial in biochemical applications, particularly in enzymatic reactions where they can mimic or enhance the function of natural coenzymes (Falcone et al., 2019).
Synthesis of Muscarinic Receptor Agonists
Nicotinaldehyde, a related compound to 2-(1-Pyrrolidinyl)nicotinaldehyde, has been used to synthesize a series of oxadiazoline iodides, which are potential muscarinic receptor agonists. This indicates the potential of 2-(1-Pyrrolidinyl)nicotinaldehyde in the synthesis of compounds with neurobiological applications (Hu et al., 2010).
Structural Characterization and Pharmaceutical Applications
Compounds synthesized from 2-(1-Pyrrolidinyl)nicotinaldehyde have been structurally characterized and evaluated for pharmaceutical properties. For instance, compounds synthesized via the condensation of substituted nicotinaldehyde and acetone have shown to inhibit the activation of NF-κB and the growth of certain cancer cells, as well as interrupting HIV-1 interactions (Cao et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, “(1-Pyrrolidinyl)nicotinic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
The future directions of “2-(1-Pyrrolidinyl)nicotinaldehyde” could involve further exploration of its potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTACFSVJFQMXQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383389 |
Source


|
| Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinyl)nicotinaldehyde | |
CAS RN |
690632-39-4 |
Source


|
| Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)
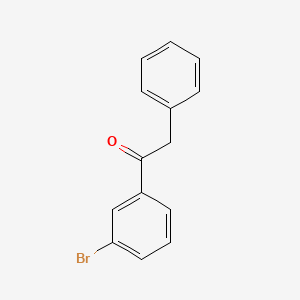
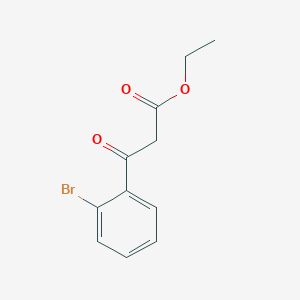
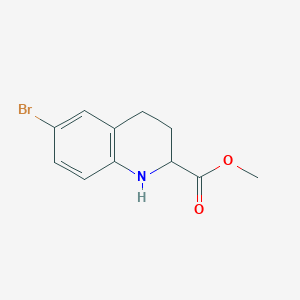
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)
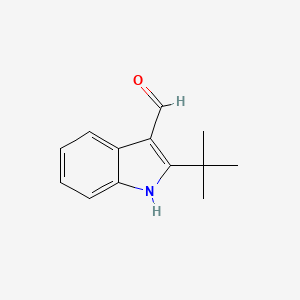


![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)


